molecular formula C17H21N3O B6955543 N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide

N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide

Cat. No.: B6955543
M. Wt: 283.37 g/mol
InChI Key: SMURNTICUIXRCL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 3-methylphenyl group, a pyrrolidinyl group, and a pyrrolyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-13-5-2-6-14(11-13)19-17(21)12-20-10-4-8-16(20)15-7-3-9-18-15/h2-3,5-7,9,11,16,18H,4,8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMURNTICUIXRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCCC2C3=CC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The initial step involves the synthesis of a pyrrolidinyl intermediate through the reaction of a suitable amine with a pyrrole derivative under controlled conditions.

    Acylation Reaction: The pyrrolidinyl intermediate is then subjected to an acylation reaction with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrrole rings are replaced by other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(3-methylphenyl)-2-pyrrolidin-1-ylacetamide: Lacks the additional pyrrolyl group, which may affect its chemical and biological properties.

    N-(3-methylphenyl)-2-[2-(1H-pyrrol-2-yl)ethyl]acetamide: Contains an ethyl linker instead of a pyrrolidinyl group, leading to differences in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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